molecular formula C22H27N7O4 B11561612 6-hydroxy-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-3,7-dihydro-2H-purin-2-one

6-hydroxy-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B11561612
M. Wt: 453.5 g/mol
InChI Key: WMIUTHXLLCSTRX-UHFFFAOYSA-N
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Description

7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the phenoxypropyl intermediate: This step involves the reaction of 3-methylphenol with an appropriate epoxide under basic conditions to form the 2-hydroxy-3-(3-methylphenoxy)propyl intermediate.

    Introduction of the imidazole group: The intermediate is then reacted with 1H-imidazole in the presence of a suitable catalyst to introduce the imidazole group.

    Formation of the purine core: The final step involves the cyclization of the intermediate with a purine precursor under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole group can be reduced to form a more saturated heterocycle.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the phenoxy group can introduce various functional groups.

Scientific Research Applications

7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H27N7O4

Molecular Weight

453.5 g/mol

IUPAC Name

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-8-(3-imidazol-1-ylpropylamino)-3-methylpurine-2,6-dione

InChI

InChI=1S/C22H27N7O4/c1-15-5-3-6-17(11-15)33-13-16(30)12-29-18-19(27(2)22(32)26-20(18)31)25-21(29)24-7-4-9-28-10-8-23-14-28/h3,5-6,8,10-11,14,16,30H,4,7,9,12-13H2,1-2H3,(H,24,25)(H,26,31,32)

InChI Key

WMIUTHXLLCSTRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCCN4C=CN=C4)N(C(=O)NC3=O)C)O

Origin of Product

United States

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